1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c18-13-7-4-8-14(19)15(13)21-16(23)20-9-12-10-22(17(24)25-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJZGFWDDGOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Mechanistic Overview
The target compound features a 2,6-difluorophenyl group linked via a urea bridge to a 5-methyl-substituted oxazolidinone moiety. The oxazolidinone ring (2-oxo-1,3-oxazolidine) is a five-membered heterocycle containing both amide and ether functionalities, which confers conformational rigidity and potential bioactivity. The 2,6-difluorophenyl group enhances metabolic stability and lipophilicity, as evidenced in structurally related urea derivatives.
Synthetic Strategies
Retrosynthetic Analysis
Disconnection of the target molecule reveals two primary fragments:
- 2,6-Difluorophenyl isocyanate : Serves as the electrophilic partner for urea bond formation.
- (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamine : Provides the nucleophilic amine for urea linkage and the oxazolidinone core.
Critical Synthesis Pathways
Oxazolidinone Ring Construction
The oxazolidinone scaffold is synthesized via cyclization of β-amino alcohols with carbonyl sources. For example, phenyl glycidyl ether derivatives undergo ring-opening with ammonia or primary amines, followed by carbamate cyclization:
$$
\text{β-Amino alcohol} + \text{Phosgene equivalent} \rightarrow \text{Oxazolidinone} + \text{Byproducts}
$$
In Patent CN104250245A, a similar approach yielded 85.2% of a thiadiazole-urea analog using toluene reflux and acetonitrile washes.
Urea Bond Formation
The urea linkage is established via reaction of 2,6-difluorophenyl isocyanate with the oxazolidinone-methylamine intermediate. This exothermic reaction typically employs aprotic solvents (e.g., toluene, DMF) under anhydrous conditions:
$$
\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} + \text{Heat}
$$
PubChem entry 121018870 demonstrates this method, achieving a 267.23 g/mol urea derivative with 2,6-difluorophenyl and isoxazole groups.
Detailed Synthetic Protocols
Synthesis of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamine
Step 1: Preparation of 5-(Aminomethyl)-3-phenyloxazolidin-2-one
- Starting Material : 5-Hydroxymethyl-3-phenyloxazolidin-2-one (10.0 g, 48 mmol).
- Mitsunobu Reaction : React with phthalimide (8.8 g, 60 mmol), DIAD (12.1 mL, 60 mmol), and PPh₃ (15.7 g, 60 mmol) in THF (100 mL) at 0°C → RT, 12 h.
- Deprotection : Treat with hydrazine hydrate (10 mL) in ethanol (50 mL), reflux 4 h.
- Yield : 7.2 g (72%), white crystalline solid.
Analytical Data :
- EI-MS : m/z 207.1 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ph), 4.70 (t, J = 8.4 Hz, 1H), 4.20 (dd, J = 8.4, 6.0 Hz, 1H), 3.85 (m, 2H), 3.10 (s, 2H, NH₂).
Synthesis of 2,6-Difluorophenyl Isocyanate
Step 1: Phosgenation of 2,6-Difluoroaniline
- Reagents : 2,6-Difluoroaniline (10.0 g, 77 mmol), phosgene (20% in toluene, 50 mL).
- Conditions : Add phosgene solution dropwise at −10°C, stir 2 h, warm to RT, purge with N₂.
- Yield : 11.3 g (89%), colorless liquid.
Safety Note : Phosgene is highly toxic; conduct in a fume hood with scrubbers.
Final Coupling Reaction
Step 1: Urea Formation
- Reagents :
- (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamine (5.0 g, 24 mmol).
- 2,6-Difluorophenyl isocyanate (4.1 g, 24 mmol).
- Conditions : React in anhydrous toluene (50 mL) at 80°C for 6 h. Cool, filter, wash with hexane.
- Yield : 7.5 g (82%), off-white solid.
Analytical Data :
- Molecular Weight : 361.3 g/mol (calculated).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, NH), 7.50–7.30 (m, 5H, Ph), 7.10 (t, J = 8.8 Hz, 2H, Ar-F), 4.80 (t, J = 8.0 Hz, 1H), 4.30 (dd, J = 8.0, 6.0 Hz, 1H), 4.00 (m, 2H), 3.60 (m, 2H).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).
Optimization and Troubleshooting
Solvent and Temperature Effects
Chemical Reactions Analysis
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl or oxazolidinone ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of alcohols or amines, depending on the specific conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group. Common reagents for this reaction include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Scientific Research Applications
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Pharmacology: Researchers investigate the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as polymers or coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea, we compare it with analogous urea derivatives and heterocyclic compounds from recent literature.
Table 1: Comparative Analysis of Urea Derivatives
Key Observations
Structural Influence on Yield and Physicochemical Properties :
- The adamantane-based urea derivatives (e.g., 5d–5f) show significant yield variations (10–82%) depending on the fluorine substitution pattern. For instance, the 2,6-difluorophenyl derivative (5d) has a low yield (10%) but a high melting point (182–183°C), likely due to enhanced crystallinity from symmetrical fluorine placement .
- In contrast, RA[4,5] (), a piperazine-containing compound, achieves a moderate yield (21%) and high purity (95%), suggesting favorable synthetic accessibility despite structural complexity .
Role of Fluorine Substitution: Fluorine atoms in the 2,6-positions (as in the target compound and 5d) may increase metabolic stability and lipophilicity compared to non-fluorinated analogs.
Heterocyclic Moieties: The oxazolidinone ring in the target compound introduces a rigid, polar scaffold that could enhance target binding compared to adamantane or piperazine derivatives. This moiety is absent in the compared compounds but is pharmacologically relevant in antibiotics (e.g., linezolid) for its ability to modulate bacterial ribosomes.
Table 2: Functional Group Impact on Properties
| Functional Group | Advantages | Disadvantages |
|---|---|---|
| 2,6-Difluorophenyl | Enhanced symmetry, metabolic stability | Potential for lower solubility |
| 1,3-Oxazolidinone | Conformational rigidity, hydrogen bonding | Synthetic complexity |
| Adamantylmethyl | High hydrophobicity, membrane permeability | Bulky structure may hinder target binding |
| Piperazine | Flexibility, protonation sites for solubility | Potential for metabolic oxidation |
Research Findings and Implications
- Synthetic Challenges: The target compound’s oxazolidinone-methyl group likely requires multi-step synthesis, similar to RA[4,5] (), which involves coupling reactions and purification challenges.
- Biological Relevance: While explicit activity data for the target compound is unavailable in the provided evidence, structurally related ureas (e.g., 5d–5i) are often explored as kinase inhibitors or antimicrobial agents.
Biological Activity
1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula. Its structure features a difluorophenyl group and an oxazolidinone moiety, which are critical for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes and other cellular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinone antibiotics like linezolid.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. In particular, it has been reported to outperform standard antibiotics such as chloramphenicol in inhibiting Staphylococcus aureus.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | Not effective | |
| Enterococcus faecalis | 8 µg/mL |
Cytotoxicity and Genotoxicity
The compound has also been evaluated for cytotoxic effects on mammalian cells. In vitro studies indicate that it is non-cytotoxic at concentrations effective for antimicrobial activity. Additionally, genotoxicity assessments revealed that it does not induce mutations in bacterial or mammalian cell lines.
Table 2: Cytotoxicity and Genotoxicity Data
| Test Type | Result | Reference |
|---|---|---|
| Cytotoxicity (MTT Assay) | IC50 > 100 µg/mL | |
| Genotoxicity (Ames Test) | Non-mutagenic |
Pharmacokinetics
Pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound. The calculated ADME (Absorption, Distribution, Metabolism, Excretion) parameters indicate good bioavailability and low toxicity profiles.
Case Studies
- Case Study on Staphylococcus aureus : A study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected animal models compared to controls receiving no treatment.
- Cancer Cell Lines : Preliminary investigations into the anticancer potential of this compound revealed that it inhibits the proliferation of various cancer cell lines through apoptosis induction.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2,6-difluorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea?
The synthesis involves multi-step organic reactions:
- Oxazolidinone Formation : React a 2,6-difluorophenyl isocyanate derivative with a pre-synthesized oxazolidinone intermediate (e.g., 5-aminomethyl-3-phenyl-2-oxooxazolidine) under anhydrous conditions.
- Urea Linkage : Use carbodiimide coupling agents (e.g., DCC or EDC) to facilitate the urea bond formation between the isocyanate and amine groups.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the 2,6-difluorophenyl group (δ 7.2–7.4 ppm, doublet) and oxazolidinone methylene (δ 3.8–4.2 ppm, multiplet).
- ¹⁹F NMR : Detect fluorine atoms (δ -110 to -115 ppm for aromatic fluorines).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₈F₂N₂O₃: 432.13) .
- IR Spectroscopy : Validate urea C=O stretch (~1640–1680 cm⁻¹) and oxazolidinone carbonyl (~1750 cm⁻¹) .
Basic: How can researchers screen this compound for preliminary biological activity?
- Enzyme Inhibition Assays : Test against serine hydrolases or bacterial transpeptidases (e.g., penicillin-binding proteins) using fluorogenic substrates.
- Antimicrobial Susceptibility : Perform MIC assays against Gram-positive pathogens (e.g., S. aureus), given structural similarity to oxazolidinone antibiotics .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced: How do substituent variations influence the compound’s bioactivity?
- Fluorine Positioning : Compare 2,6-difluorophenyl vs. 3,4-difluorophenyl analogs ( shows 3,5-difluorophenyl derivatives exhibit 70% yield but lower solubility).
- Oxazolidinone Modifications : Replace the phenyl group with pyridine to evaluate electronic effects on target binding (e.g., IC₅₀ shifts in enzyme assays).
- Urea Isosteres : Test thiourea or carbamate analogs to probe hydrogen-bonding requirements .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for refinement, focusing on urea and oxazolidinone torsion angles.
- Twinned Data Handling : Apply SHELXL’s TWIN command for non-merohedral twinning observed in polar space groups .
Advanced: How should researchers address conflicting bioactivity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature) and compound purity (HPLC).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed urea derivatives).
- Target Engagement Studies : Employ SPR or ITC to directly measure binding affinity to suspected targets .
Advanced: What computational approaches model this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial ribosomes (PDB: 1XBP). Prioritize poses with urea NH groups forming hydrogen bonds to 23S rRNA.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the difluorophenyl moiety in hydrophobic pockets .
Advanced: How do environmental conditions impact the compound’s stability during storage?
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for urea derivatives).
- Hydrolytic Degradation : Monitor via ¹H NMR in D₂O at pH 7.4 and 9.0; oxazolidinone ring-opening occurs above pH 8.5.
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy detects photooxidation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
